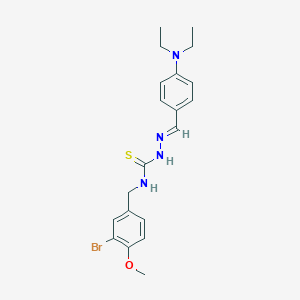
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- is not well understood. However, it has been suggested that the compound may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and physiological effects:
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the growth of fungi. However, further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- for lab experiments include its potential as an anticancer and antifungal agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- could focus on its potential applications in drug development, including the development of new anticancer and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-diethylaminobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.
Eigenschaften
| 186453-66-7 | |
Molekularformel |
C20H25BrN4OS |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H25BrN4OS/c1-4-25(5-2)17-9-6-15(7-10-17)14-23-24-20(27)22-13-16-8-11-19(26-3)18(21)12-16/h6-12,14H,4-5,13H2,1-3H3,(H2,22,24,27)/b23-14+ |
InChI-Schlüssel |
RKQGPWGFZLGTAL-OEAKJJBVSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
Synonyme |
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(di ethylamino)phenyl)methylene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)






![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)




![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
